molecular formula C19H24O3 B1222054 5alpha-Androst-1-ene-3,11,17-trione CAS No. 7339-06-2

5alpha-Androst-1-ene-3,11,17-trione

Cat. No. B1222054
CAS RN: 7339-06-2
M. Wt: 300.4 g/mol
InChI Key: NYLSQMMWVJMFFO-XNTXBEAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Androst-1-ene-3,11,17-trione is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Synthesis Techniques : An efficient synthesis method for 5alpha-Androst-1-ene-3,17-dione, serving as a prodrug of 1-testosterone, has been developed from stanolone acetate through a four-step process. This synthesis approach emphasizes high yield and purity, minimizing the formation of undesired 4-ene byproducts, with the mechanism of this selective synthesis also explored (Zhang & Qiu, 2006).

Biochemical Transformations : The microbial transformation of Androst-4-ene-3,17-dione by Beauveria bassiana has been investigated, demonstrating the fungus's capability to hydroxylate and reduce the compound at specific positions, thus serving as an effective biocatalyst for modifying steroid structures (Xiong et al., 2006).

Photodimerization Studies : The solid-state photodimerization of steroid enones like Androst-4-ene-3,17-dione has been explored, highlighting the potential of UV radiation to induce dimerization and trimerization in crystalline steroids, with implications for understanding steroid behavior and interactions in solid-state conditions (DellaGreca et al., 2002).

Enzymatic Inhibition Research : 19-nor-10-azasteroids have been synthesized and tested as inhibitors for human steroid 5alpha-reductases 1 and 2, showcasing a novel class of compounds with potential therapeutic applications in treating conditions related to androgen sensitivity (Guarna et al., 1997).

properties

CAS RN

7339-06-2

Product Name

5alpha-Androst-1-ene-3,11,17-trione

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(5S,8S,9S,10R,13S,14S)-10,13-dimethyl-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione

InChI

InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-8,11,13-14,17H,3-6,9-10H2,1-2H3/t11-,13-,14-,17+,18-,19-/m0/s1

InChI Key

NYLSQMMWVJMFFO-XNTXBEAUSA-N

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C=CC(=O)C4)C

SMILES

CC12CC(=O)C3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C

Canonical SMILES

CC12CC(=O)C3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C

Other CAS RN

7339-06-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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